molecular formula C19H26OSi B12854217 (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol

(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol

Cat. No.: B12854217
M. Wt: 298.5 g/mol
InChI Key: NFZVAVNRWVOSLL-UHFFFAOYSA-N
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Description

(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is an organic compound with the molecular formula C19H26OSi and a molecular weight of 298.49 g/mol . This compound is characterized by the presence of a butyl-substituted phenyl group, a dimethylsilyl group, and a phenylmethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of 4-butylphenylmagnesium bromide with dimethylchlorosilane, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The final step involves the reduction of the resulting intermediate with a suitable reducing agent, such as lithium aluminum hydride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl and dimethylsilyl groups can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-Methylphenyl)dimethylsilyl)phenyl)methanol
  • (2-((4-Ethylphenyl)dimethylsilyl)phenyl)methanol
  • (2-((4-Propylphenyl)dimethylsilyl)phenyl)methanol

Uniqueness

(2-((4-Butylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C19H26OSi

Molecular Weight

298.5 g/mol

IUPAC Name

[2-[(4-butylphenyl)-dimethylsilyl]phenyl]methanol

InChI

InChI=1S/C19H26OSi/c1-4-5-8-16-11-13-18(14-12-16)21(2,3)19-10-7-6-9-17(19)15-20/h6-7,9-14,20H,4-5,8,15H2,1-3H3

InChI Key

NFZVAVNRWVOSLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO

Origin of Product

United States

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